4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride
Overview
Description
“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Chemical Derivatives and Synthesis
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride is a versatile chemical that serves as a precursor for various derivatives, as seen in the synthesis of spinacines and their cyclic hydantoin derivatives. Klutchko et al. (1991) detail the synthesis of these derivatives using the Pictet-Spengler reaction of N im -substituted histidines (Klutchko et al., 1991). Similarly, Yıldırım et al. (2005) describe the transformation of 1H-pyrazole-3-carboxylic acid into 3H-imidazo[4,5-b] pyridine derivatives through specific reactions (Yıldırım et al., 2005).
Pharmacological Research
In pharmacological research, this compound has shown potential as a kinase inhibitor. Han et al. (2012) identified it as a part of a new class of VEGFR-2 kinase inhibitors, synthesizing various esters to evaluate their inhibitory activity (Han et al., 2012). Additionally, Swanson et al. (2016) incorporated this compound in the synthesis of P2X7 antagonists, specifically JNJ 54166060, a potent P2X7 antagonist with promising pharmacokinetic and safety profiles (Swanson et al., 2016).
Solid Phase Synthesis
In the domain of synthetic chemistry, Hutchins and Chapman (1996) developed a method for preparing tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support, illustrating the compound's utility in facilitating complex chemical syntheses (Hutchins & Chapman, 1996).
Potential Anticancer Agents
A significant area of interest is the development of potential anticancer agents. Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, examining their activity as mitotic inhibitors with antitumor potential in mice (Temple et al., 1987).
Novel Synthesis Approaches
New approaches to synthesis are also being explored. Ahmed et al. (2005) reported a microwave-assisted synthesis method for imidazo- and pyrimidopyrido thieno[2,3-d]pyrimidines, indicating the flexibility and adaptability of this compound in various synthetic procedures (Ahmed et al., 2005).
Chemical Properties and Reactions
Exploring the chemical properties and reactions of this compound, Lomov et al. (2014) investigated the aromatization of tetrahydroimidazo[4,5-c]pyridine derivatives, contributing to the understanding of its chemical behavior and potential applications (Lomov et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFDWRPJISROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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